tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 262.35 g/mol. It is classified as an organic compound, specifically a pyrrolidine derivative, which incorporates a pyridine ring. The compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The synthesis of tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves several key steps:
Technical details may vary based on specific laboratory protocols and desired yield, but these steps provide a general framework for synthesizing this compound.
The molecular structure of tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be represented using various structural formulas:
CC1=CN(C(=O)OC(C)(C)C)C(C1)C=C
XGQZKXHXYKZBPL-UHFFFAOYSA-N
tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is primarily explored in pharmacological contexts. While specific mechanisms may vary based on its application, it generally involves:
Data supporting these mechanisms often come from biological assays and receptor binding studies, which illustrate how structural features correlate with biological activity.
The compound's properties are crucial for understanding its behavior in various environments and applications.
tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its relevance in both fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2